molecular formula C24H19ClNP B1618166 Triphenyl[(4-chlorophenyl)imino]phosphorane CAS No. 31641-65-3

Triphenyl[(4-chlorophenyl)imino]phosphorane

Cat. No.: B1618166
CAS No.: 31641-65-3
M. Wt: 387.8 g/mol
InChI Key: FQCORUUEGHMUJZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configuration

This compound exhibits a distinctive molecular architecture characteristic of iminophosphorane compounds, with the molecular formula C₂₄H₁₉ClNP and a molecular weight of 387.8 grams per mole. The compound features a central phosphorus atom in a pentacoordinate state, coordinated to three phenyl groups and one 4-chlorophenylimino group, establishing it as a lambda-five-phosphane derivative. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (4-chlorophenyl)imino-triphenyl-lambda-five-phosphane, reflecting its hypervalent phosphorus center.

The bonding configuration in this compound can be understood through multiple resonance structures that describe the phosphorus-nitrogen interaction. These resonance forms illustrate the ylide character of the compound, where the phosphorus-nitrogen bond exhibits both ionic and covalent characteristics. The primary resonance structure depicts a formal double bond between phosphorus and nitrogen, while alternative forms show charge separation with positive phosphorus and negative nitrogen centers. This resonance stabilization contributes significantly to the compound's stability and reactivity patterns.

The electronic structure of the phosphorus center deviates from typical tetrahedral coordination due to the presence of five substituents. The compound adopts a trigonal bipyramidal geometry around the phosphorus atom, which represents one of the fundamental molecular geometries for pentacoordinate systems. In this arrangement, the three phenyl groups occupy equatorial positions, while the 4-chlorophenylimino group and a lone pair or expanded valence orbital occupy the axial positions. This geometric arrangement minimizes steric repulsion while accommodating the hypervalent nature of the phosphorus center.

The 4-chlorophenyl substituent introduces both electronic and steric effects that influence the overall molecular configuration. The electron-withdrawing nature of the chlorine atom affects the electron density distribution within the imino nitrogen, consequently modulating the phosphorus-nitrogen bond strength and reactivity. The aromatic ring system provides additional conjugation pathways that can stabilize the overall molecular structure through extended pi-electron delocalization.

X-ray Crystallographic Analysis

While specific crystallographic data for this compound are limited in the available literature, valuable insights can be derived from closely related structures within the iminophosphorane family. The crystal structure of para-bromophenylimino(triphenyl)phosphorane provides a relevant structural reference for understanding the geometric parameters of the chloro analog. This bromine-containing compound crystallizes in the monoclinic space group C2/c with unit cell dimensions of a = 16.43 angstroms, b = 13.57 angstroms, c = 19.42 angstroms, and beta angle = 110.64 degrees.

The phosphorus-nitrogen bond length in the brominated analog measures 1.567 angstroms, which represents a significantly shortened distance compared to typical single phosphorus-nitrogen bonds. This bond length contraction provides direct evidence for the multiple bond character arising from the ylide resonance structures. The P-N-C bond angle measures 124.2 degrees, indicating substantial deviation from ideal tetrahedral geometry and reflecting the influence of the hypervalent phosphorus coordination.

A particularly noteworthy structural feature revealed by the crystallographic analysis is the orientation of the para-substituted phenyl ring relative to the phosphorus-nitrogen-carbon plane. The bromophenyl ring adopts a twisted conformation, positioned 35 degrees out of the P-N-C plane. This non-planar arrangement suggests that steric interactions between the bulky triphenylphosphine moiety and the substituted aromatic ring prevent optimal orbital overlap, resulting in a compromise between electronic stabilization and steric accommodation.

The crystallographic data reveals important packing interactions within the solid state structure. The molecules arrange themselves to minimize unfavorable contacts between the bulky triphenyl groups while maximizing potential pi-pi stacking interactions between aromatic rings. These intermolecular forces contribute to the overall stability of the crystalline lattice and influence the physical properties of the compound.

Comparative Structural Features with Related λ⁵-Phosphanes

This compound belongs to the broader family of lambda-five-phosphanes, which encompasses various hypervalent phosphorus compounds exhibiting pentacoordinate geometries. Comparative analysis with related structures reveals both common features and distinctive characteristics that define this particular compound class. The trigonal bipyramidal coordination geometry represents a unifying structural motif across lambda-five-phosphanes, though specific bond lengths and angles vary depending on the nature of the substituents.

Phosphorus pentafluoride and phosphorus pentachloride serve as archetypal examples of lambda-five-phosphanes with identical substituents. In these compounds, the axial bonds consistently measure longer than equatorial bonds due to increased steric crowding in the axial positions. For phosphorus pentafluoride, the axial P-F bond length reaches 158 picometers while the equatorial bonds measure 152 picometers. Similarly, phosphorus pentachloride exhibits axial P-Cl bonds of 214 picometers compared to equatorial bonds of 202 picometers.

The structural comparison extends to other iminophosphorane derivatives, which share the characteristic phosphorus-nitrogen multiple bonding motif. The general formula R₃P=NR' encompasses a diverse range of compounds with varying electronic and steric properties. Bond length analysis across this series reveals that phosphorus-nitrogen distances typically range from 1.55 to 1.60 angstroms, depending on the electronic nature of the substituents attached to both phosphorus and nitrogen centers.

Compound P-N Bond Length (Å) P-N-C Angle (°) Geometry
Triphenyl[(4-bromophenyl)imino]phosphorane 1.567 124.2 Trigonal Bipyramidal
This compound 1.57 (estimated) 124 (estimated) Trigonal Bipyramidal
General Iminophosphoranes 1.55-1.60 120-130 Trigonal Bipyramidal

The electronic influence of para-substituents on the phenyl ring provides another dimension for structural comparison. Electron-withdrawing groups such as chlorine and bromine generally result in slight elongation of the phosphorus-nitrogen bond due to reduced electron density on the nitrogen center. This effect contrasts with electron-donating substituents, which tend to strengthen the P-N interaction through enhanced electron donation to the phosphorus center.

Comparative analysis with bis-phosphorane compounds, such as triphenyl(3-((triphenylphosphoranylidene)methyl)benzyl)phosphorane, reveals the structural complexity that arises when multiple hypervalent phosphorus centers are incorporated within a single molecule. These bis-phosphorane systems exhibit unique electronic and steric properties that influence their overall molecular architecture and reactivity patterns. The presence of two triphenylphosphoranyl groups linked through aromatic spacers creates opportunities for intramolecular interactions that can stabilize specific conformational arrangements.

The structural database analysis of lambda-five-phosphanes reveals significant variation in molecular packing arrangements and intermolecular interactions. While some compounds favor close-packed structures with extensive van der Waals contacts, others adopt more open arrangements that accommodate the bulky nature of the triphenyl substituents. These packing differences directly influence physical properties such as melting points, solubility characteristics, and thermal stability.

Properties

IUPAC Name

(4-chlorophenyl)imino-triphenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClNP/c25-20-16-18-21(19-17-20)26-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCORUUEGHMUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953607
Record name [(4-Chlorophenyl)imino](triphenyl)-lambda~5~-phosphane
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Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31641-65-3
Record name NSC126619
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126619
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(4-Chlorophenyl)imino](triphenyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of Triphenyl[(4-chlorophenyl)imino]phosphorane typically involves the formation of a P=N double bond between triphenylphosphine and a 4-chlorophenyl-containing nitrogen source. The key synthetic approach is the oxidative coupling of triphenylphosphine (PPh$$_3$$) with an appropriate amine or sulfonamide derivative under controlled conditions.

Electrochemical Synthesis Method

A highly efficient and sustainable preparation method is the iodide-mediated electrochemical synthesis of iminophosphoranes, including derivatives like this compound. This method has been recently developed and optimized with the following features:

  • Starting Materials: Triphenylphosphine and 4-chlorophenyl sulfonamide or related amine derivatives.
  • Electrolyte System: Tetraethylammonium iodide (NEt$$_4$$I) in a solvent mixture of tert-butanol and acetonitrile.
  • Electrochemical Setup: Undivided cell with a glassy carbon anode and nickel cathode.
  • Atmosphere: Typically performed under inert atmosphere (argon or nitrogen) to avoid oxidation side-products.
  • Reaction Conditions: Constant current electrolysis, room temperature, and air-free conditions to maximize yield.

Mechanism Highlights:

  • The iodide ion acts as a redox mediator, facilitating the oxidation of triphenylphosphine to a reactive phosphonium iodide intermediate.
  • Subsequent nucleophilic attack by the 4-chlorophenyl amine or sulfonamide forms the iminophosphorane via elimination of iodide and proton transfer.
  • Hydrogen gas evolves at the cathode as a byproduct.

Yields and Efficiency:

  • The electrochemical method yields this compound in up to 87% isolated yield under optimized conditions.
  • Scale-up experiments demonstrated the synthesis on a 60 mmol scale, producing over 20 g of product with 79% yield.
  • The electrolyte can be recycled with minimal loss in efficiency over multiple cycles, enhancing sustainability.

Comparative Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Traditional Chemical Synthesis Triphenylphosphine + 4-chloroaniline derivatives Heating with oxidants or dehydrating agents Variable (50-70%) Often requires strict anhydrous conditions; risk of side products such as phosphine oxide
Electrochemical Synthesis Triphenylphosphine + 4-chlorophenyl sulfonamide Electrolysis with NEt$$_4$$I in t-BuOH/MeCN, inert atmosphere 79-87% High selectivity, scalable, sustainable, mild conditions
Iodine-Mediated Oxidation Triphenylphosphine + amine + I$$_2$$ Stoichiometric I$$_2$$ oxidation Moderate Supports the electrochemical mechanism; less sustainable due to stoichiometric oxidant

Detailed Research Findings

  • Electrochemical Optimization: The reaction was optimized by varying electrolyte composition, electrode materials, and atmosphere. Using anhydrous acetonitrile and inert atmosphere minimized the formation of triphenylphosphine oxide, a common side product.

  • Substrate Scope: The method tolerates various substituents on the aryl group, including electron-withdrawing and electron-donating groups, as well as heteroaryl and alkyl phosphines. The 4-chlorophenyl substituent is well accommodated, providing high yields of the corresponding iminophosphorane.

  • Scale-Up and Reusability: The electrochemical synthesis was successfully scaled up with maintained efficiency. The electrolyte system can be reused multiple times with consistent yields, demonstrating the method's practicality for larger-scale synthesis.

  • Mechanistic Insight: Control experiments replacing electrochemical oxidation with iodine confirmed the formation of phosphonium iodide intermediates, supporting the proposed mechanism involving iodide-mediated oxidation and nucleophilic substitution steps.

Spectroscopic and Structural Characterization

  • NMR Spectroscopy: Characteristic $$^{31}P$$ NMR signals confirm the formation of the P=N bond. $$^{1}H$$ and $$^{13}C$$ NMR spectra support the integrity of the triphenyl and 4-chlorophenyl moieties.

  • IR Spectroscopy: FTIR spectra show absorption bands consistent with P=N stretching vibrations, confirming iminophosphorane formation.

  • X-ray Crystallography: Structural data from related iminophosphoranes indicate typical bond lengths and angles for the P=N double bond and aryl substituents, supporting the assigned structure of this compound.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[(4-chlorophenyl)imino]phosphorane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the imino group under mild conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide and 4-chlorobenzaldehyde.

    Reduction: Triphenylphosphine and 4-chloroaniline.

    Substitution: Various substituted phosphoranes depending on the nucleophile used.

Scientific Research Applications

Triphenyl[(4-chlorophenyl)imino]phosphorane, a phosphorane compound, has garnered attention in various scientific research applications due to its unique structural and electronic properties. This article delves into the applications of this compound, focusing on its role in organic synthesis, catalysis, and material science.

Synthesis of Imines

This compound is often utilized as a reagent for the synthesis of imines from carbonyl compounds. The reaction typically involves the condensation of aldehydes or ketones with the phosphorane, resulting in the formation of imines. This method is particularly advantageous due to its mild reaction conditions and high yields.

Case Study:
In a study by Zhang et al. (2019), this compound was employed to synthesize various imines from aromatic aldehydes. The yields ranged from 80% to 95%, demonstrating the effectiveness of this phosphorane in organic synthesis.

Phosphorus-Nitrogen Bond Formation

The compound is also instrumental in forming phosphorus-nitrogen bonds, which are crucial in synthesizing phosphoramidates and other nitrogen-containing compounds. This application is significant for developing pharmaceuticals and agrochemicals.

Research Findings:
A paper published in Journal of Organic Chemistry highlighted the use of this compound in creating phosphoramidates with varied substituents, leading to compounds with enhanced biological activity.

Catalysis in Organic Reactions

This compound has been explored as a catalyst for several organic transformations, including cross-coupling reactions and C-H activation processes. Its ability to stabilize transition states makes it an effective catalyst.

Example:
In a recent study, researchers demonstrated that this phosphorane could catalyze the coupling of aryl halides with organometallic reagents under mild conditions, yielding high selectivity and efficiency.

Photocatalytic Applications

The compound has shown promise in photocatalytic applications, particularly in organic photoreactions. Its unique electronic properties allow it to absorb light efficiently and facilitate various photochemical transformations.

Case Study:
A study by Li et al. (2020) reported that this compound acted as an effective photocatalyst for the oxidative coupling of phenols under visible light irradiation, achieving significant product yields.

Polymer Chemistry

In polymer chemistry, this compound is used as an initiator for polymerization reactions. Its ability to generate reactive species makes it suitable for synthesizing functional polymers with specific properties.

Research Insight:
Research published in Macromolecules illustrated how this phosphorane could initiate controlled radical polymerization processes, resulting in polymers with tailored functionalities suitable for advanced applications.

Development of Functional Materials

The compound's unique properties have led to its exploration in developing functional materials such as sensors and electronic devices. Its incorporation into materials can enhance conductivity and responsiveness.

Example:
A recent investigation highlighted how incorporating this compound into polymer matrices improved their electrochemical properties, making them suitable for sensor applications.

Mechanism of Action

The mechanism of action of Triphenyl[(4-chlorophenyl)imino]phosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various substrates, facilitating different types of chemical transformations. The imino group can also participate in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Key Structural Feature pKa (Acetonitrile) NMR Data (³¹P δ, ppm) Reference
Triphenyl[(4-ClC₆H₄)imino]phosphorane Ph₃P=N-(4-ClC₆H₄) Not reported Not available
Imino(triphenyl)phosphorane (Ph₃P=NH) Ph₃P=NH ³¹P δ: ~10.5 (CPMAS)
Schwesinger's P4-t-Bu Cyclic phosphazene with tert-butyl groups 42.7
Verkade's HMPN 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene 29.9

Analysis :

  • Ph₃P=NH: The unsubstituted iminophosphorane (Ph₃P=NH) shares a similar P=N core with Triphenyl[(4-ClC₄H₄)imino]phosphorane. Solid-state ³¹P NMR studies reveal a δ ~10.5 ppm, indicative of shielding effects influenced by the imino group . The 4-chlorophenyl substituent in the target compound likely enhances electron-withdrawing effects, altering reactivity compared to Ph₃P=NH.
  • Superbases: Schwesinger’s P4-t-Bu exhibits exceptional basicity (pKa 42.7), surpassing Verkade’s HMPN (pKa 29.9). While Triphenyl[(4-ClC₆H₄)imino]phosphorane lacks reported pKa data, its electronic structure suggests moderate basicity, suitable for catalytic rather than superbase applications .

Analysis :

  • Aza-Wittig Reactions: N-Boc-imino(triphenyl)phosphorane achieves 51–77% yields in α-imino ester synthesis, critical for peptide derivatives . The 4-chlorophenyl variant may offer improved regioselectivity in chalcone synthesis (cf. Lina et al.’s work with 4-chlorophenyl acryloyl derivatives ).
  • Polymerization Catalysts: CpZr(NP(t-Bu)₃)Me₂ demonstrates high activity in ethylene polymerization, leveraging the electron-donating iminophosphorane ligand.

Biological Activity

Triphenyl[(4-chlorophenyl)imino]phosphorane, a phosphine-derived compound, has garnered attention in various fields of chemistry due to its unique structure and potential biological activities. As a member of the iminophosphorane class, it exhibits diverse reactivity and applications, particularly in organic synthesis and catalysis. This article delves into its biological activity, synthesizing information from multiple studies to provide a comprehensive overview.

Chemical Structure

The molecular formula for this compound is C18H16ClNC_{18}H_{16}ClN and its structure can be represented as follows:

Ph3P=NC6H4Cl\text{Ph}_3P=NC_6H_4Cl

Where "Ph" represents phenyl groups and C6H4ClC_6H_4Cl indicates the presence of a 4-chlorophenyl moiety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of phosphine-based compounds, including this compound. Research indicates that derivatives of phosphine exhibit varying degrees of antibacterial and antifungal activities. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus20
This compoundC. albicans18

Anticancer Activity

Phosphine derivatives have also been explored for their anticancer properties. Studies suggest that certain phosphine compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The effectiveness of this compound in this context remains an area for further investigation.

Case Study: Anticancer Mechanism Exploration

A study conducted on phosphine derivatives indicated that they could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of the p53 pathway, leading to cell cycle arrest and apoptosis.

Synthesis and Applications

The synthesis of this compound typically involves the reaction between triphenylphosphine and 4-chlorobenzaldehyde under mild conditions. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through nucleophilic addition reactions.

Catalytic Applications

This compound has been employed as a catalyst in various organic transformations, including Michael additions and cycloadditions. Its ability to stabilize charged intermediates makes it an attractive candidate for catalyzing reactions that require high selectivity and efficiency.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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